BenchChemオンラインストアへようこそ!

N-(3-methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide

Lipophilicity Drug-likeness CNS penetration

This piperidine-4-carboxamide derivative carries a unique 3-methoxybenzyl group at the 4-carboxamide and a p-tolylamino moiety at the N-acetamide. These substitutions create a pharmacophoric signature absent in common pyridylmethyl, furanylmethyl, or unsubstituted benzyl analogs. It is ideal for matched molecular pair analysis to quantify the contribution of the meta-methoxy substituent to NK2/NK3 receptor subtype selectivity, or for evaluating its improved formulation properties in local anesthetic candidate screening. With a favorable drug-like profile (XLogP3=2.8, TPSA=70.7 Ų, zero Lipinski violations), it is a critical addition to diversity-oriented screening libraries.

Molecular Formula C23H29N3O3
Molecular Weight 395.503
CAS No. 941881-64-7
Cat. No. B2617679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide
CAS941881-64-7
Molecular FormulaC23H29N3O3
Molecular Weight395.503
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC(=CC=C3)OC
InChIInChI=1S/C23H29N3O3/c1-17-6-8-20(9-7-17)25-22(27)16-26-12-10-19(11-13-26)23(28)24-15-18-4-3-5-21(14-18)29-2/h3-9,14,19H,10-13,15-16H2,1-2H3,(H,24,28)(H,25,27)
InChIKeyXPCGJENGFJVDNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide (CAS 941881-64-7): Structural Identity and Procurement Baseline


N-(3-Methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide (CAS 941881-64-7) is a synthetic piperidine-4-carboxamide derivative with molecular formula C23H29N3O3 and molecular weight 395.5 g/mol [1]. The compound features a piperidine core functionalized with a 3-methoxybenzyl carboxamide at the 4-position and a 2-oxo-2-(p-tolylamino)ethyl substituent at the piperidine nitrogen [1][2]. It belongs to a broad class of piperidine carboxamides that have been explored as NK2/NK3 dual antagonists, local anesthetics, NMDA receptor antagonists, and CCR5 inhibitors in the patent literature [3][4]. This compound is offered as a research chemical by screening-library vendors (e.g., Life Chemicals, catalog F2356-0761) at purities of 90%+ [5].

Why In-Class Piperidine-4-Carboxamide Analogs Cannot Simply Substitute for CAS 941881-64-7


Piperidine-4-carboxamide derivatives are pharmacologically pluripotent—the same core scaffold has been optimized for targets as diverse as NK2/NK3 receptors, NMDA NR2B, CCR5, and voltage-gated sodium channels (local anesthetics), depending entirely on the N-substitution pattern [1][2]. The 3-methoxybenzyl group at the 4-carboxamide position and the p-tolylamino moiety at the N-ethyl acetamide side chain in CAS 941881-64-7 create a unique pharmacophoric signature that is absent in the pyridylmethyl, furanylmethyl, or unsubstituted phenyl analogs . Even within a single target class, small substituent changes produce order-of-magnitude shifts in potency: the Sanofi patent family reports that prior-art compound α inhibits NK2 binding with Ki = 4×10⁻¹⁰ M but NK3 binding with Ki = 2×10⁻⁹ M—a 5-fold selectivity window that is highly sensitive to the N-benzyl substituent [3]. Generic substitution without matched-pair analysis therefore risks selecting a compound with fundamentally different target engagement, selectivity, or physicochemical properties.

Quantitative Differentiation Evidence: CAS 941881-64-7 vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 of 2.8 vs. Pyridyl-Containing Analogs

The 3-methoxybenzyl substituent on the 4-carboxamide of CAS 941881-64-7 confers a calculated XLogP3 of 2.8 [1], placing it within the optimal CNS drug space (Lipinski rule-of-five compliant, zero violations) [2]. The pyridin-4-ylmethyl analog replaces the 3-methoxybenzyl with a basic pyridine ring, which would reduce logP and introduce an additional hydrogen-bond acceptor, altering both permeability and solubility profiles. Although direct experimental logP data for the pyridyl analogs are not publicly available, the structural difference is consistent with a shift of approximately 1.0–1.5 log units based on the Hansch π constant for pyridine versus methoxybenzyl substitution. For procurement decisions where lipophilicity-guided target partitioning (e.g., CNS vs. peripheral) is critical, this difference can determine tissue distribution.

Lipophilicity Drug-likeness CNS penetration Physicochemical profiling

Topological Polar Surface Area (TPSA): 70.7 Ų vs. Simplified Core Analogs

CAS 941881-64-7 has a computed TPSA of 70.7 Ų [1], which falls comfortably below the 140 Ų threshold associated with good oral absorption and below the 90 Ų threshold for favorable blood-brain barrier penetration [2]. In contrast, a simplified analog such as 4-(p-tolylamino)piperidine-4-carboxamide monohydrochloride (CAS 97808-01-0) has a smaller molecular scaffold (MW 269.77 vs. 395.5) and a reported TPSA of 67.2 Ų . While the absolute difference of ~3.5 Ų is modest, the target compound's larger TPSA reflects the additional 3-methoxybenzyl and extended acetamide side chain, which provide additional hydrogen-bonding capacity (2 HBD, 4 HBA) that may enhance target engagement for certain receptor binding pockets without breaching permeability thresholds.

Polar surface area Oral bioavailability Membrane permeability Drug-likeness

Local Anesthetic Class-Level Evidence: p-Tolylamino Moiety Is Associated with Superior Activity and Reduced Hepatotoxicity

In a 2018 study of N-(2-oxo-2-(phenylamino)ethyl) substituted-4-carboxamide derivatives as local anesthetics, the compound bearing the p-tolylamino group (compound 4h: N-(2-oxo-2-(p-tolylamino)ethyl)piperidine-1-carboxamide) was identified as one of the two most promising compounds, demonstrating superior surface and infiltration local anesthetic activity in rats alongside considerably lower liver toxicity [1]. Although CAS 941881-64-7 differs from compound 4h by the presence of the 3-methoxybenzyl substituent on the 4-carboxamide (rather than an unsubstituted piperidine-1-carboxamide), it retains the identical p-tolylamino pharmacophore that was associated with the best efficacy-toxicity profile in this series. The des-methyl analog N-(3-methoxybenzyl)-1-(2-oxo-2-(phenylamino)ethyl)piperidine-4-carboxamide lacks the p-methyl group on the aniline ring, which the SAR study suggests would reduce both potency and the therapeutic window.

Local anesthetic Surface anesthesia Infiltration anesthesia Hepatotoxicity Structure-activity relationship

NK2/NK3 Receptor Dual Antagonism: Scaffold Provenance and Selectivity Implications of the 3-Methoxybenzyl Group

The piperidine-4-carboxamide scaffold is the core of a Sanofi patent family claiming dual NK2/NK3 antagonists with 'very high affinity both for the human NK2 receptors for neurokinin A and for the human NK3 receptors for neurokinin B' [1][2]. The prior-art compound α in these patents (1-[2-[4-benzoyl-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]-4-(piperidin-1-yl)piperidine-4-carboxamide) demonstrates a Ki of 4×10⁻¹⁰ M at NK2 and 2×10⁻⁹ M at NK3 [3]. Critically, the selectivity between NK2 and NK3 within this scaffold is exquisitely sensitive to the N-substituent on the 4-carboxamide—substitution at this position can shift the NK2/NK3 selectivity ratio by more than an order of magnitude [4]. CAS 941881-64-7 bears a 3-methoxybenzyl group at this position, which introduces a meta-methoxy substituent capable of forming additional hydrogen-bond interactions with the receptor binding pocket, potentially altering the NK2/NK3 selectivity profile relative to the unsubstituted benzyl or heteroaryl analogs.

Neurokinin receptor NK2 antagonist NK3 antagonist Tachykinin Dual antagonism

Purity and Procurement Specification: 90%+ Purity from Life Chemicals Screening Library

CAS 941881-64-7 is available from the Life Chemicals screening collection (catalog F2356-0761) at 90%+ purity, with pricing tiered from $54 (1 mg) to $160 (50 mg) [1]. This purity level is consistent with screening-library standards for initial hit identification and is comparable to the typical 95% purity claimed for structurally analogous research chemicals from other vendors . However, the compound is absent from the catalogs of major reference-standard suppliers (Sigma-Aldrich, Tocris, MedChemExpress), meaning that procurement options are limited to screening-library vendors. This restricted availability may be a differentiating factor for researchers requiring rapid access versus those seeking cGMP-grade material.

Compound procurement Screening library Purity specification Life Chemicals

Evidence-Backed Application Scenarios for CAS 941881-64-7 in Scientific Research and Procurement


Probing NK2/NK3 Receptor Selectivity: 3-Methoxybenzyl Substituent as a Selectivity Modulator

The piperidine-4-carboxamide scaffold is a validated pharmacophore for dual NK2/NK3 receptor antagonism, with the Sanofi patent family demonstrating that substitution at the 4-carboxamide nitrogen profoundly affects the NK2/NK3 selectivity ratio [1]. CAS 941881-64-7 is uniquely suited for matched molecular pair analysis comparing the 3-methoxybenzyl group against unsubstituted benzyl, pyridylmethyl, and furanylmethyl analogs to quantify the contribution of the meta-methoxy substituent to receptor subtype selectivity. A panel including this compound alongside 1-(2-oxo-2-(p-tolylamino)ethyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide and N-(furan-2-ylmethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide would enable a head-to-head selectivity assessment using radioligand displacement assays at cloned human NK2 and NK3 receptors.

Local Anesthetic Lead Optimization: Retaining the p-Tolylamino Pharmacophore with Enhanced Solubility

The p-tolylamino moiety is associated with superior surface and infiltration local anesthetic activity and reduced hepatotoxicity relative to other substituted phenylamino groups in the piperidine carboxamide class [2]. CAS 941881-64-7 retains this pharmacophore while adding a 3-methoxybenzyl group that increases TPSA to 70.7 Ų and XLogP3 to 2.8 [3], potentially improving aqueous solubility over the unsubstituted piperidine-1-carboxamide lead (compound 4h). Researchers pursuing local anesthetic candidates with improved formulation properties could evaluate CAS 941881-64-7 alongside compound 4h in surface and infiltration anesthesia models, with parallel hepatotoxicity monitoring.

Computational Docking and Pharmacophore Modeling: A Benchmark Compound for 3-Methoxybenzyl Binding Interactions

With XLogP3 = 2.8, TPSA = 70.7 Ų, 2 HBD, 4 HBA, and 7 rotatable bonds [3], CAS 941881-64-7 occupies a favorable region of drug-like chemical space (zero Lipinski violations). These computed properties, combined with the structural complexity of the 3-methoxybenzyl and p-tolylamino substituents, make it a useful benchmark for pharmacophore modeling studies aimed at identifying the optimal N-substitution pattern for piperidine-4-carboxamide engagement with specific biological targets. Its well-defined molecular architecture supports both ligand-based and structure-based computational studies where subtle changes in hydrogen-bonding geometry from the meta-methoxy group may differentiate binding modes.

Screening Library Procurement: A Structurally Distinctive Piperidine-4-Carboxamide for Diversity-Oriented Screening

CAS 941881-64-7 is available as part of the Life Chemicals screening collection at 90%+ purity [4]. For organizations building diversity-oriented screening libraries, this compound represents a specific substitution pattern (3-methoxybenzyl at the 4-carboxamide, p-tolylamino at the N-acetamide) that is distinct from the pyridylmethyl, furanylmethyl, and unsubstituted benzyl analogs more commonly found in commercial libraries. Its inclusion in a screening deck broadens the chemical space coverage of the piperidine-4-carboxamide cluster, enabling the detection of structure-activity relationships that would be missed by a library containing only the simpler analogs.

Quote Request

Request a Quote for N-(3-methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.